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Introduction

Calcium Green-1 is a high-affinity, visible light-excitable fluorescent indicator for intracellular

calcium ([Ca²⁺]ᵢ). It is a non-ratiometric indicator that exhibits a significant increase in

fluorescence intensity upon binding to Ca²⁺.[1] Its acetoxymethyl (AM) ester form, Calcium

Green-1 AM, is cell-permeant, allowing for straightforward loading into a wide variety of cells

and tissues. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups,

trapping the active indicator in the cytosol. This property, combined with its favorable spectral

characteristics, makes Calcium Green-1 a robust choice for multiphoton (MP) excitation

microscopy, enabling deep-tissue imaging of calcium dynamics with reduced phototoxicity and

scattering compared to traditional one-photon confocal microscopy.[2][3]

Multiphoton microscopy utilizes the near-simultaneous absorption of two lower-energy photons

to excite the fluorophore, typically using a pulsed infrared laser. This nonlinear excitation is

confined to the focal volume, providing intrinsic optical sectioning and allowing for imaging

deep within scattering tissue like the living brain.[2] Calcium Green-1 is well-suited for this

application and has been successfully used for in vivo imaging of neuronal and glial calcium

signals in various model organisms.[2] Compared to other indicators like Fluo-3, Calcium

Green-1 is notably more fluorescent at resting Ca²⁺ levels, which aids in the visualization of

baseline cellular structure and the detection of subtle Ca²⁺ fluctuations.
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The performance of a fluorescent indicator is defined by its photophysical and chemical

properties. Calcium Green-1 offers a high quantum yield and a strong affinity for calcium,

making it sensitive to small changes in [Ca²⁺]ᵢ. Key parameters are summarized below for easy

reference.

Parameter Value Notes

One-Photon Excitation (λₘₐₓ) ~506 nm
Compatible with standard

FITC/GFP filter sets.

One-Photon Emission (λₘₐₓ) ~531 nm Green fluorescence.

Two-Photon Excitation (λₘₐₓ) ~780 - 800 nm

Broad excitation spectrum; 800

nm is a commonly used

wavelength for imaging.

Two-Photon Action Cross-

Section (Φσ₂)
~35 GM at 780 nm

Estimated from spectral chart

data. Value is for the Ca²⁺-

bound state. GM = Goeppert-

Mayer units.

Quantum Yield (QY) 0.75
Refers to the Ca²⁺-saturated

form.

Dissociation Constant (Kₔ) ~190 nM

High affinity for Ca²⁺. Value is

dependent on temperature,

pH, and ionic strength.

Fluorescence Intensity

Increase
~14-fold

Increase upon saturation with

Ca²⁺.

Solubility Soluble in DMSO

The AM ester form is

hydrophobic and requires a

non-polar solvent for stock

solutions.

Visualization of Key Processes
Cellular Loading and Activation Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the mechanism by which the non-fluorescent, membrane-

permeant Calcium Green-1 AM enters the cell and is converted into its active, Ca²⁺-sensitive

form.
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Cellular loading and activation of Calcium Green-1 AM.

General Workflow for Multiphoton Calcium Imaging
This diagram outlines the typical experimental sequence, from preparing the biological sample

to analyzing the final imaging data.
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1. Sample Preparation
(e.g., Acute Brain Slice)

2. Dye Loading
(Incubate with Calcium Green-1 AM)

3. De-esterification
(Allow time for AM ester cleavage)

4. Mount Sample
(Transfer to microscope stage)

5. Multiphoton Imaging
(Excite at ~800 nm, collect emission)

6. Data Acquisition
(Record time-series of fluorescence)

7. Data Analysis
(Motion correction, ROI selection, ΔF/F calculation)

8. Interpretation
(Relate fluorescence changes to neural activity)

Click to download full resolution via product page

Experimental workflow for multiphoton calcium imaging.

Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of solutions for loading Calcium Green-1 AM into cells.

AM esters have low aqueous solubility and require careful handling.

Materials:

Calcium Green-1 AM (cell-permeant)

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

Pluronic® F-127 (20% solution in DMSO is recommended)

Physiological buffer suitable for your preparation (e.g., Hanks' Balanced Salt Solution

(HBSS) or Artificial Cerebrospinal Fluid (aCSF), pre-warmed to the loading temperature)

Procedure:
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Prepare a 2-5 mM Stock Solution:

Allow the vial of Calcium Green-1 AM to equilibrate to room temperature before opening to

prevent moisture condensation.

Reconstitute the lyophilized powder in anhydrous DMSO to create a stock solution of 2 to

5 mM. For example, to make a 2 mM solution from 50 µg of Calcium Green-1 AM (M.W. ≈

1291 g/mol ), add approximately 19.3 µL of DMSO.

Vortex thoroughly to ensure the dye is fully dissolved.

Divide the stock solution into single-use aliquots (e.g., 2-5 µL) and store at -20°C,

protected from light and moisture. Avoid repeated freeze-thaw cycles.

Prepare the Working Solution:

On the day of the experiment, thaw one aliquot of the Calcium Green-1 AM stock solution.

The final working concentration typically ranges from 2 to 10 µM. The optimal

concentration must be determined empirically for each cell type and preparation.

To aid in dispersing the hydrophobic AM ester in the aqueous buffer, Pluronic® F-127 is

used. First, mix the required volume of the DMSO stock solution with an equal volume of

20% Pluronic® F-127.

Vortex this mixture, then dilute it into the pre-warmed physiological buffer to achieve the

desired final concentration. For example, to make 1 mL of 5 µM working solution from a 2

mM stock:

Take 2.5 µL of 2 mM Calcium Green-1 AM stock.

Add 2.5 µL of 20% Pluronic® F-127.

Vortex the 5 µL mixture.

Disperse this mixture into 1 mL of physiological buffer and vortex again immediately

before application. The final concentration of Pluronic® F-127 will be 0.05%.
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Protocol 2: Bulk Loading of Acute Brain Slices
This protocol is adapted for loading neuronal and glial populations in acutely prepared brain

slices, a common application for multiphoton imaging.

Materials:

Acutely prepared brain slices (e.g., 300 µm thick) in oxygenated aCSF.

Calcium Green-1 AM working solution (prepared as in Protocol 1, using aCSF as the buffer).

Incubation chamber with temperature control and carbogen (95% O₂ / 5% CO₂) supply.

Procedure:

Slice Recovery: After slicing, allow brain slices to recover in oxygenated aCSF at 32-34°C for

at least 30 minutes, followed by storage at room temperature.

Dye Incubation:

Transfer the recovered slices to a small-volume incubation chamber containing the freshly

prepared Calcium Green-1 AM working solution (e.g., 5-10 µM in aCSF).

Incubate the slices for 30-60 minutes at 32-37°C, ensuring continuous oxygenation with

carbogen. The optimal time and temperature may need to be adjusted based on the age of

the animal and brain region.

Protect the slices from light during incubation to prevent phototoxicity and bleaching.

Wash and De-esterification:

After incubation, carefully transfer the slices back to fresh, oxygenated aCSF (without the

dye) at room temperature.

Allow the slices to rest for at least 30 minutes before imaging. This period is crucial for two

reasons: it allows the uncleaved AM ester to wash out and ensures that intracellular

esterases have sufficient time to cleave the AM groups, trapping the active indicator.
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Protocol 3: Multiphoton Imaging Parameters
This protocol provides a starting point for setting up a two-photon microscope for imaging

Calcium Green-1.

Equipment:

Two-photon laser-scanning microscope.

Tunable, pulsed infrared laser (e.g., Ti:Sapphire).

Water-immersion objective with high numerical aperture (NA) (e.g., 20x 0.95 NA or 40x 0.8

NA).

Non-descanned detectors with a green emission filter (e.g., 525/50 nm bandpass).

Procedure:

Mount the Slice: Transfer a dye-loaded brain slice to the recording chamber on the

microscope stage and continuously perfuse with oxygenated aCSF at a physiological

temperature. Secure the slice with a harp or anchor to minimize movement.

Locate the Region of Interest (ROI): Using low laser power, locate the loaded cells within the

brain slice. Cells successfully loaded with Calcium Green-1 will exhibit a baseline green

fluorescence.

Set Imaging Parameters:

Excitation Wavelength: Tune the laser to 800 nm. This is a common and effective

wavelength for two-photon excitation of Calcium Green-1.

Laser Power: Adjust the laser power to achieve a good signal-to-noise ratio while

minimizing phototoxicity. For imaging deep in scattering tissue, power will need to be

increased. A typical starting range is 20-70 mW as measured at the objective. Always use

the minimum power necessary for stable imaging.

Image Acquisition: Acquire time-series images (x-y-t) of the ROI. Frame rates of 2-15 Hz

are common for monitoring cellular calcium dynamics. Faster line scans (up to 500 Hz)
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can be used to measure rapid transients from specific subcellular compartments.

Data Analysis:

Correct for any x-y motion artifacts in the time-series.

Select regions of interest (ROIs) corresponding to individual cell bodies.

Extract the mean fluorescence intensity (F) for each ROI over time.

Calculate the relative change in fluorescence (ΔF/F₀), where F₀ is the baseline

fluorescence and ΔF is (F - F₀). This normalized value represents the calcium signal and

allows for comparison across cells and experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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